7-Xylosyltaxol B
Overview
Description
7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .
Synthesis Analysis
The synthesis of 7-Xylosyltaxol B involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .Molecular Structure Analysis
The molecular formula of 7-Xylosyltaxol B is C52H59NO18 . Its molecular weight is 986.02 .Chemical Reactions Analysis
7-Xylosyltaxol B is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with 7-Xylosyltaxol B.Scientific Research Applications
Transport and Absorption in Intestinal Cells : A study by Jiang et al. (2010) investigated the transepithelial flux of 7-Xylosyl-10-deacetylpaclitaxel using human colonic cell line Caco-2 as a model. They found that its absorption in the intestinal tract is partially counteracted by an efflux pump, presumably P-glycoprotein.
Role in Apoptosis of Cancer Cells : Research by Jiang et al. (2011) demonstrated that 7-Xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore (mPTP) in PC-3 cancer cells. This action is related to its role in inducing apoptosis, a programmed cell death crucial for cancer treatment.
Development of Immunoassay for Paclitaxel : A study by Chao et al. (2013) developed an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody against paclitaxel, for which 7-xylosyltaxol was used in the immunization process.
Comparative Analysis in Different Habitats and Parts of Plants : Research by Shaoshuai et al. (2013) analyzed the content of 7-xylosyltaxol in different parts of the Taxus wallichiana var. mairei plant, collected from various locations. This study provides insights into the environmental factors influencing the synthesis and accumulation of 7-xylosyltaxol.
Safety And Hazards
properties
IUPAC Name |
[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZOSPUENCAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyltaxol B |
Citations
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